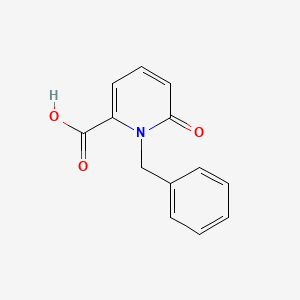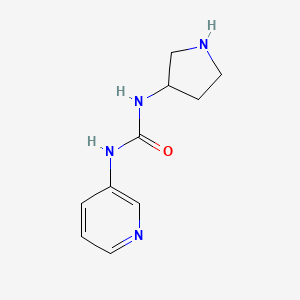
N,N'-Di-pyridin-4-yl-isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Di-pyridin-4-yl-isophthalamide, commonly known as DPI, is a chemical compound that is widely used in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell growth, and differentiation. DPI has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of DPI involves the inhibition of N,N'-Di-pyridin-4-yl-isophthalamide activity by binding to the catalytic domain of the enzyme. This leads to the disruption of various signaling pathways that are regulated by N,N'-Di-pyridin-4-yl-isophthalamide, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. DPI has also been shown to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DPI has several advantages for use in lab experiments. It is a potent and specific inhibitor of N,N'-Di-pyridin-4-yl-isophthalamide, which makes it a valuable tool for investigating the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. Additionally, DPI is relatively stable and has a long shelf life, which makes it a convenient reagent for use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the inhibition of N,N'-Di-pyridin-4-yl-isophthalamide by DPI can lead to off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of DPI in scientific research. One potential application is in the development of new cancer therapies. N,N'-Di-pyridin-4-yl-isophthalamide has been implicated in the development and progression of various types of cancer, and DPI has shown promise as a potential anti-cancer agent.
Another potential application is in the study of inflammation and immune responses. N,N'-Di-pyridin-4-yl-isophthalamide plays a crucial role in the regulation of immune responses, and DPI has been shown to modulate immune cell function in various ways.
Overall, DPI is a valuable tool for investigating the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. Its potent and specific inhibition of N,N'-Di-pyridin-4-yl-isophthalamide makes it a valuable reagent for use in scientific research, and its potential therapeutic applications make it an exciting area of future research.
Synthesemethoden
The synthesis of DPI involves the reaction of 4-aminopyridine with isophthalic acid chloride in the presence of a base catalyst. The resulting product is then purified and characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DPI has been widely used in scientific research to investigate the role of N,N'-Di-pyridin-4-yl-isophthalamide in various cellular processes. It has been shown to inhibit N,N'-Di-pyridin-4-yl-isophthalamide activity in vitro and in vivo, leading to a wide range of biological effects. DPI has been used in studies on cancer, inflammation, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
1-N,3-N-dipyridin-4-ylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-4-8-19-9-5-15)13-2-1-3-14(12-13)18(24)22-16-6-10-20-11-7-16/h1-12H,(H,19,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPBQYRVAWPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-Di(pyridin-4-yl)isophthalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)




![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)

